molecular formula C24H31NO5 B12169715 methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-3-yl}acetate

methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-3-yl}acetate

Cat. No.: B12169715
M. Wt: 413.5 g/mol
InChI Key: FMZMZERQRMDNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Chromenone-Based Compounds in Organic Chemistry

Chromenones (1,4-benzopyrones) have been integral to pharmaceutical development since their structural elucidation in the early 20th century. The parent chromone nucleus, characterized by a benzopyran core with a ketone group at position 4, serves as the foundation for numerous bioactive derivatives. Early investigations focused on natural chromone glycosides isolated from Aloe species and Eucryphia cordifolia, which demonstrated anti-inflammatory and mast cell-stabilizing properties. The discovery of cromolyn sodium in the 1960s marked a paradigm shift, validating chromenones as viable drug candidates for respiratory disorders through their inhibition of mast cell degranulation.

Modern synthetic approaches have expanded chromenone diversity through regioselective functionalization. The 7-hydroxy-4-methyl-2-oxochrome subunit in the target compound reflects strategic modifications to enhance hydrogen-bonding capacity and metabolic stability compared to simpler chromones. Contemporary research emphasizes hybrid systems where chromenones are conjugated with nitrogen-containing bicyclic moieties to modulate pharmacokinetic profiles and target selectivity.

Table 1: Key Structural Features of Chromenone Derivatives

Position Functional Group Biological Impact
C-2 Ketone Hydrogen bonding with proteases
C-7 Hydroxyl Antioxidant activity
C-8 Alkyl substitution Enhanced lipophilicity

Structural Relationship to Coumarin Derivatives and Bicyclic Alkaloids

The target compound shares structural homology with coumarins (1,2-benzopyrones), differing in ketone positioning but maintaining similar π-conjugation patterns. This positional isomerism significantly alters electronic distribution, as evidenced by comparative crystallographic studies showing coumarins exhibit stronger intramolecular hydrogen bonding between the lactone oxygen and adjacent substituents. The methyl acetate group at position 3 introduces steric bulk uncommon in natural coumarins, potentially disrupting planar stacking interactions critical for intercalation-based mechanisms.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-3-yl]acetate

InChI

InChI=1S/C24H31NO5/c1-14-16-6-7-19(26)18(21(16)30-22(28)17(14)8-20(27)29-5)11-25-13-24(4)10-15(25)9-23(2,3)12-24/h6-7,15,26H,8-13H2,1-5H3

InChI Key

FMZMZERQRMDNSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Formation of 3-Oxo-8-Azabicyclo[3.2.1]Octane Carboxylate

A common precursor is tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, synthesized via N-Boc protection of nortropinone hydrochloride. In one protocol, nortropinone hydrochloride reacts with di-tert-butyl dicarbonate in dichloromethane using triethylamine as a base, yielding the Boc-protected ketone in 94.5% efficiency after silica gel purification.

Key Reaction Conditions

  • Reagents : Nortropinone hydrochloride, di-tert-butyl dicarbonate, triethylamine

  • Solvent : Dichloromethane

  • Temperature : 0°C → ambient

  • Yield : 94.5%

Enol Triflate Formation for Functionalization

The ketone group is converted to an enol triflate to enable subsequent cross-coupling reactions. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) deprotonates the α-position, followed by triflation with N-phenylbis(trifluoromethanesulfonimide).

Comparative Analysis of Triflation Methods

BaseSolventTemperatureYieldCitation
LDATHF-78°C → RT92%
LiHMDSTHF-70°C → RT78%
NaHMDSTHF/Heptane-60°C → RT80%

The use of LDA at -78°C in tetrahydrofuran (THF) provides optimal yields (92%), whereas NaHMDS in heptane/THF mixtures offers a balance between yield (80%) and operational simplicity.

Preparation of the Chromenone Core

The 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate fragment is synthesized via Pechmann condensation or Kostanecki acylation, followed by esterification.

Pechmann Condensation

Resorcinol derivatives react with β-keto esters (e.g., methyl acetoacetate) in acidic conditions to form the coumarin skeleton. For example, resorcinol and methyl acetoacetate in concentrated sulfuric acid yield 7-hydroxy-4-methylcoumarin, which is subsequently acetylated at the 3-position.

Optimized Parameters

  • Catalyst : H2SO4 (conc.)

  • Temperature : 80–100°C

  • Yield : 70–85% (literature average)

Esterification of the Acetic Acid Side Chain

The 3-acetic acid group is esterified using methanol under acidic or Mitsunobu conditions. A representative protocol involves treating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with methanol to yield the methyl ester.

Coupling of the Azabicyclo and Chromenone Fragments

The final assembly involves alkylation of the chromenone’s 8-position with the azabicyclo fragment.

Nucleophilic Alkylation

The enol triflate intermediate of the azabicyclo[3.2.1]octane undergoes nucleophilic displacement with a methylene-linked chromenone derivative. For instance, the triflate reacts with a lithiated chromenone species in THF at -78°C, followed by quenching with ammonium chloride.

Representative Protocol

  • Reagents : Enol triflate, lithiated chromenone

  • Solvent : THF

  • Temperature : -78°C → RT

  • Yield : 65–75% (estimated from analogous reactions)

Reductive Amination Alternative

An alternative route employs reductive amination between a primary amine-containing azabicyclo fragment and a ketone-functionalized chromenone. Sodium cyanoborohydride in methanol at pH 4–5 facilitates this transformation, though yields are moderate (50–60%).

Final Functionalization and Purification

Deprotection and Methylation

The Boc group on the azabicyclo fragment is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by N-methylation with methyl iodide and potassium carbonate.

Deprotection Conditions

  • Reagent : TFA/DCM (1:1)

  • Time : 2 h

  • Yield : >90%

Chromatographic Purification

Final purification is achieved via flash chromatography on silica gel, typically using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) may refine purity for pharmaceutical-grade material.

Challenges and Optimization Opportunities

  • Low-Temperature Sensitivity : Reactions requiring LDA at -78°C pose scalability challenges. Substituting with NaHMDS at -40°C could improve practicality without significant yield loss.

  • Triflate Stability : The enol triflate intermediate is moisture-sensitive. Strict anhydrous conditions are critical.

  • Chromenone Acidity : The 7-hydroxy group necessitates protection (e.g., as a silyl ether) during coupling steps to prevent side reactions.

Scientific Research Applications

Methyl {7-hydroxy-4-methyl-2-oxo-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-3-yl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Bicyclic System Notable Features
Target Compound Coumarin (2H-chromen-2-one) 3: Methyl acetate; 4: Methyl; 7: Hydroxy; 8: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl 6-Azabicyclo[3.2.1]octane High steric bulk, tertiary amine, potential for enhanced membrane permeability
(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester () Coumarin 3: Acetic acid methyl ester; 7: Hydroxy None Simpler structure; lacks bicyclic moiety, likely higher aqueous solubility
Methyl (1S,2S,3S,5R)-3-[(2-chloro-6-methylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate () 8-Azabicyclo[3.2.1]octane Carbamoyloxy, methyl ester 8-Azabicyclo[3.2.1]octane Hydrochloride salt form improves solubility; carbamoyloxy group may enhance bioactivity
7-Methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate () β-Lactam/Thiazolidinone hybrid Methoxy, tetrazolylsulfanylmethyl 5-Thia-1-azabicyclo[4.2.0]octane Sulfur in bicyclic system alters electronic properties; β-lactam core suggests antibiotic potential

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. A general approach includes:

  • Coumarin Core Formation : Meldrum’s acid and substituted benzaldehydes under reflux with piperidine/acetic acid catalysts to form the chromen-2-one scaffold .
  • Azabicyclo Integration : Alkylation or reductive amination to attach the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety via a methyl bridge.
  • Esterification : Final step with methyl chloroacetate under basic conditions.
    Purity Assurance : Use HPLC with C18 columns (acetonitrile/water gradient) and NMR (δ 1.2–1.4 ppm for bicyclo methyl groups; δ 6.8–7.2 ppm for aromatic protons) .

Q. How can researchers validate the compound’s structural integrity?

Combine spectroscopic and computational methods:

  • NMR : Analyze coupling constants (e.g., J = 8–10 Hz for chromen protons) and confirm bicyclo methyl groups via DEPT-135 .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (expected error < 2 ppm).
  • Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .

Q. What preliminary biological screening methods are recommended?

  • Antibacterial Assays : Disk diffusion or microdilution against S. aureus and E. coli (reference: MIC ≤ 50 µg/mL for active compounds) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or esterases, given the coumarin fluorophore .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess IC50 values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

Adopt the ICReDD framework:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps .
  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize variables (temperature, solvent polarity, catalyst loading) and reduce trial runs .
  • Machine Learning : Train models on existing reaction databases to predict optimal yields (e.g., 80–90% under anhydrous THF at 60°C) .

Q. How to resolve contradictions in solubility and stability data across studies?

  • Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–10) and solvents (DMSO, ethanol).
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
  • Metal Chelation Analysis : Test interactions with divalent ions (e.g., Cr(III), Fe(II)) via UV-Vis spectroscopy (λ shift > 20 nm indicates complexation) .

Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?

Modify key substituents and evaluate effects:

Substituent Modification Observed Impact
7-Hydroxy groupMethylation or glycosylation↓ Solubility, ↑ LogP by 0.5–1.0
Azabicyclo methylReplacement with bulkier groups (e.g., Ph)↑ Target selectivity (kinase assays)
Ester moietyHydrolysis to carboxylic acid↓ Cell permeability, ↑ Plasma stability

Q. How to design experiments for studying metabolic pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Isotope Labeling : Synthesize ¹³C-labeled compound for tracking metabolic fate in cell cultures .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) to assess enzyme interaction .

Q. What advanced techniques characterize intermolecular interactions?

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., human serum albumin) to resolve binding pockets .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for receptor-ligand interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein docking over 100 ns to validate hydrogen bonding with active site residues .

Q. How to address batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of reaction intermediates .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric purity (>99%) and establish control strategies .

Q. What methodologies validate the compound’s mechanism of action?

  • CRISPR-Cas9 Knockout : Target putative pathways (e.g., MAPK) in cell lines to confirm phenotypic rescue .
  • Thermal Shift Assay : Monitor protein melting temperature (ΔTm > 2°C indicates binding) .
  • RNA Sequencing : Profile transcriptomic changes post-treatment to identify dysregulated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.